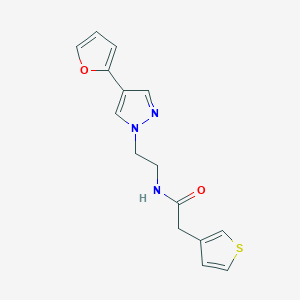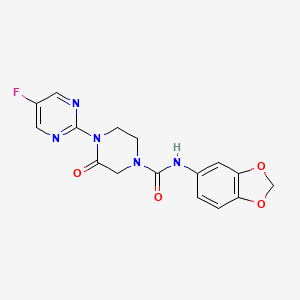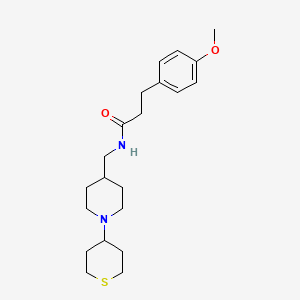![molecular formula C17H18N2O2S2 B2378306 1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-66-7](/img/structure/B2378306.png)
1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains a sulfur atom and an imidazole ring. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel classes of sulfides and sulfones, including derivatives of imidazo[2,1-b][1,3,4]thiadiazoles, were synthesized, demonstrating notable antibacterial and antifungal activities. This includes compounds structurally related to 1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole, highlighting its potential in antimicrobial applications (Belavagi et al., 2015).
Anti-Helicobacter Pylori Agents
- Compounds with structural similarities to 1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole showed potent activities against the gastric pathogen Helicobacter pylori, suggesting its potential use in treating H. pylori infections (Carcanague et al., 2002).
Friedel-Crafts Sulfonylation
- The compound was used in Friedel-Crafts sulfonylation reactions in ionic liquids, indicating its utility in organic synthesis and chemical reactions (Nara et al., 2001).
Antimicrobial Evaluation of Novel Derivatives
- Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, related to 1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole, showed significant antimicrobial activities, surpassing some standard drugs (Alsaedi et al., 2019).
HIV-1 Inhibition
- Certain benzenesulfonylindoles, structurally similar to the subject compound, demonstrated strong anti-HIV-1 activities, particularly against strains resistant to non-nucleoside reverse transcriptase inhibitors (Silvestri et al., 2003).
properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-14-6-5-7-15(12-14)13-22-17-18-10-11-19(17)23(20,21)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWFAGQKSUQWIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2378225.png)
![2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2378226.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one](/img/structure/B2378228.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(3-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2378232.png)



![Ethyl 5-{[4-(tert-butyl)benzyl]oxy}-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2378238.png)

![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
